molecular formula C12H14OSe B14560759 4-Methyl-2-(phenylselanyl)pent-2-enal CAS No. 61713-59-5

4-Methyl-2-(phenylselanyl)pent-2-enal

Cat. No.: B14560759
CAS No.: 61713-59-5
M. Wt: 253.21 g/mol
InChI Key: PSFINABQHUJVNE-UHFFFAOYSA-N
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Description

4-Methyl-2-(phenylselanyl)pent-2-enal is an organoselenium compound characterized by a pent-2-enal backbone substituted with a phenylselanyl group at the C2 position and a methyl group at C2. The phenylselanyl moiety (–SePh) confers unique electronic and steric properties, influencing reactivity and biological activity.

Properties

CAS No.

61713-59-5

Molecular Formula

C12H14OSe

Molecular Weight

253.21 g/mol

IUPAC Name

4-methyl-2-phenylselanylpent-2-enal

InChI

InChI=1S/C12H14OSe/c1-10(2)8-12(9-13)14-11-6-4-3-5-7-11/h3-10H,1-2H3

InChI Key

PSFINABQHUJVNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=C(C=O)[Se]C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituents on the pent-2-enal backbone or the chalcogen atom (e.g., sulfur, oxygen, or tellurium instead of selenium). Key examples include:

Compound Name Substituents (Position) Chalcogen Molecular Formula Key Properties/Applications Reference
4-Methyl-2-(phenylselanyl)pent-2-enal –SePh (C2), –CH₃ (C4) Se C₁₂H₁₄OSe Antioxidant potential, synthetic intermediate
(E)-2-(4-Chlorophenyl)pent-2-enal (S9) –ClPh (C2) C₁₁H₁₁ClO Synthetic intermediate; 45% yield via Knoevenagel condensation
(2Z)-4-Methyl-2-phenylpent-2-enal –Ph (C2), –CH₃ (C4) C₁₂H₁₄O Flavor/fragrance component; structural analog
4-Methyl-2-(1-phenylethyl)-1,3-dioxolane –O–(dioxolane) O C₁₂H₁₆O₂ Read-across analog for genotoxicity studies

Key Observations :

  • Chalcogen Impact : Replacement of selenium with oxygen (e.g., dioxolane derivatives) reduces redox activity but improves stability, making oxygen analogs preferable for certain industrial applications .
  • Substituent Effects : Electron-withdrawing groups (e.g., –Cl in S9) enhance electrophilicity at the aldehyde, increasing reactivity in condensation reactions .

Physicochemical Properties

  • Reactivity: The phenylselanyl group in this compound enhances nucleophilicity at the selenium atom, facilitating oxidative transformations (e.g., selenoxide elimination). This contrasts with sulfur analogs, which exhibit slower oxidation kinetics .
  • Solubility : Selenium-containing compounds generally exhibit lower aqueous solubility compared to oxygenated analogs (e.g., dioxolanes) due to increased hydrophobicity .

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